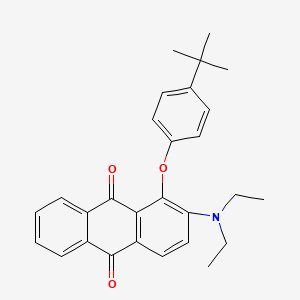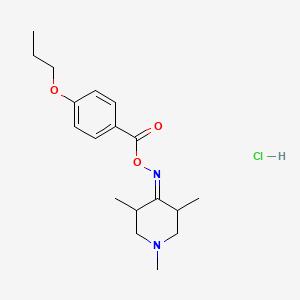![molecular formula C16H18N2O3S B4888144 N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4888144.png)
N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide, also known as MMSA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MMSA belongs to the class of sulfonylureas, which are widely used as antidiabetic drugs. However, MMSA has shown to have distinct properties that make it stand out from other sulfonylureas.
Mecanismo De Acción
The mechanism of action of N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide is not fully understood. However, it is believed that N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide exerts its therapeutic effects by binding to sulfonylurea receptor 1 (SUR1) on the surface of pancreatic beta cells or other target cells. This binding leads to the closure of ATP-sensitive potassium channels, which results in the depolarization of the cell membrane and the subsequent influx of calcium ions. This influx of calcium ions triggers the release of insulin or other cellular responses that lead to the therapeutic effects of N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide.
Biochemical and Physiological Effects:
N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide induces apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. In pancreatic beta cells, N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide stimulates insulin secretion by increasing the intracellular calcium concentration. In immune cells, N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be easily determined using NMR spectroscopy or HPLC. N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide has also shown to have low toxicity and high selectivity for its target cells. However, N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide has some limitations for lab experiments. It is not water-soluble, which limits its use in some experiments. N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide also has a short half-life, which requires frequent dosing in experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide. In cancer research, N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide could be studied in combination with other anticancer drugs to enhance its therapeutic effects. In diabetes research, N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide could be studied in animal models of type 2 diabetes to determine its long-term effects on glucose homeostasis. In inflammation research, N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide could be studied in various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the mechanism of action of N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide could be further elucidated to improve its therapeutic potential.
Conclusion:
In conclusion, N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide is a chemical compound that has shown potential therapeutic properties in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide has the potential to be further studied and developed as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide involves the reaction between 4-aminophenylacetic acid and 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified using recrystallization or column chromatography. The purity of N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide is determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide has been studied for its potential therapeutic properties in various scientific research fields such as cancer, diabetes, and inflammation. In cancer research, N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide has shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide has shown to stimulate insulin secretion and improve glucose tolerance. In inflammation research, N-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide has shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-[4-[methyl-(4-methylphenyl)sulfonylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-12-4-10-16(11-5-12)22(20,21)18(3)15-8-6-14(7-9-15)17-13(2)19/h4-11H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPNPHGYXGGPLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

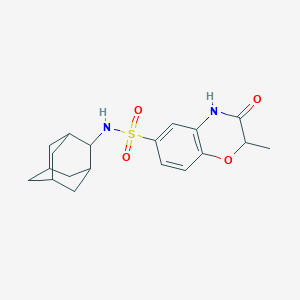
![ethyl 4,5-dimethyl-2-{[(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4888074.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(tetrahydro-2H-thiopyran-4-yl)amine](/img/structure/B4888095.png)
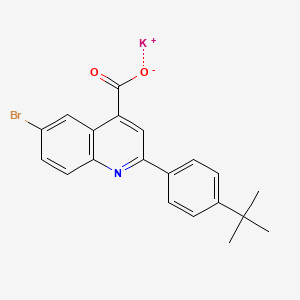
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]nicotinamide](/img/structure/B4888118.png)

![N-cyclopropyl-6-[4-(6-methyl-2-pyridinyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4888130.png)
![7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-methyl-2H-chromen-2-one](/img/structure/B4888138.png)
![2-(4-{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4888141.png)
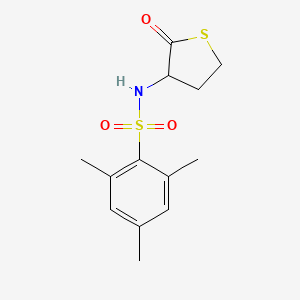
![N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4888170.png)
![N-({2-[(3-chloro-1-benzothien-2-yl)carbonyl]hydrazino}carbonothioyl)-2,2-dimethylpropanamide](/img/structure/B4888172.png)
